molecular formula C16H13ClN2O3S B2414664 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105234-64-7

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2414664
CAS RN: 1105234-64-7
M. Wt: 348.8
InChI Key: WOEFVOZAPBZWHF-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

  • Synthesis and Pharmacological Potential

    • The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been explored, demonstrating potential anti-bacterial properties against gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
  • Antibacterial and Anti-Enzymatic Activities

    • A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide displayed significant antibacterial and anti-enzymatic activities, suggesting their utility in antimicrobial applications (Nafeesa et al., 2017).
  • Antiviral Properties

    • Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has indicated potential anti-tobacco mosaic virus activity, hinting at antiviral applications (Chen et al., 2010).
  • Antimicrobial and Cytotoxic Activities

    • Sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, have shown promising antimicrobial activity and cytotoxicity, suggesting their potential in medical applications (Muralikrishna et al., 2012).
  • Corrosion Inhibition

    • 1,3,4-oxadiazole derivatives have been utilized in corrosion inhibition studies for mild steel in acidic environments, indicating their potential in industrial applications (Ammal et al., 2018).
  • Anticancer Evaluation

    • Compounds like 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate have undergone in-vitro anticancer evaluation, showing promise against human tumor cell lines, which could lead to new directions in cancer treatment research (Bhosale et al., 2017).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-11-3-2-4-12(9-11)16-18-15(22-19-16)10-23(20,21)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEFVOZAPBZWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

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